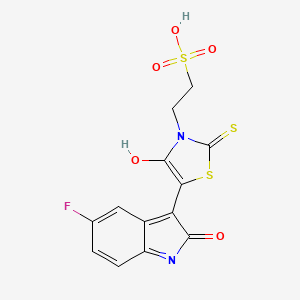

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C13H9FN2O5S3 and its molecular weight is 388.4. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

Compounds with similar structures, such as indole derivatives, often target enzymes or receptors in the body. For example, they might inhibit or activate certain enzymes, or bind to specific receptors, altering their function .

Mode of Action

The compound might interact with its targets by forming bonds with specific amino acids in the enzyme or receptor. This could change the shape or activity of the target, leading to downstream effects .

Biochemical Pathways

The compound’s interaction with its targets could affect various biochemical pathways. For example, it might inhibit an enzyme that is crucial for a certain metabolic pathway, thereby altering the production of specific metabolites .

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as its chemical structure, solubility, and stability could influence these properties .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. For example, it might lead to changes in cell signaling, gene expression, or metabolic processes .

Action Environment

Environmental factors such as pH, temperature, and the presence of other substances could influence the compound’s action, efficacy, and stability .

Biological Activity

(Z)-2-(5-(5-fluoro-2-oxoindolin-3-ylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a compound that has garnered attention due to its potential biological activities, particularly in the field of cancer research. This article reviews the synthesis, biological properties, and mechanisms of action of this compound, supported by various studies and data tables.

The molecular formula of this compound is C16H13FN2O3, with a molecular weight of 300.28 g/mol. The compound features a thiazolidinone framework, which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C16H13FN2O3 |

| Molecular Weight | 300.28 g/mol |

| Boiling Point | Predicted 504.8 °C |

| Density | 1.407 g/cm³ |

| pKa | 11.70 |

Anticancer Properties

Research indicates that compounds with thiazolidinone structures exhibit significant anticancer activity. For instance, derivatives of thiazolidinones have shown moderate to strong antiproliferative effects in various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

-

Cell Lines Tested :

- Human leukemia cell lines

- Breast cancer cell lines

-

Mechanism :

- Induction of apoptosis as confirmed by LDH assays and flow cytometric analysis.

- Cell cycle stage-dependent effects were observed, indicating that the compound's efficacy may vary based on the phase of the cell cycle.

Case Studies

A study published in Open Chemistry Journal explored the synthesis and biological activity of thiazolidinone derivatives similar to this compound. Among these derivatives, certain compounds demonstrated potent anticancer activity, highlighting the importance of functional groups in enhancing biological activity .

The anticancer effects are attributed to several mechanisms:

- Inhibition of Kinases : Some derivatives act as kinase inhibitors, disrupting signaling pathways essential for cancer cell survival.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels lead to oxidative stress, promoting apoptosis in cancer cells.

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of thiazolidinone derivatives:

Properties

IUPAC Name |

2-[5-(5-fluoro-2-oxoindol-3-yl)-4-hydroxy-2-sulfanylidene-1,3-thiazol-3-yl]ethanesulfonic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FN2O5S3/c14-6-1-2-8-7(5-6)9(11(17)15-8)10-12(18)16(13(22)23-10)3-4-24(19,20)21/h1-2,5,18H,3-4H2,(H,19,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUGOLYMFMHJMCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=O)C(=C2C=C1F)C3=C(N(C(=S)S3)CCS(=O)(=O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FN2O5S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.